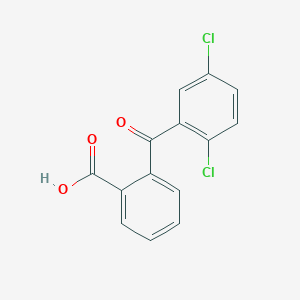

2-(2,5-Dichlorobenzoyl)benzoic acid

Description

2-(2,5-Dichlorobenzoyl)benzoic acid is a benzoic acid derivative featuring a benzoyl group substituted with chlorine atoms at the 2- and 5-positions. This compound is notable for its electron-withdrawing substituents, which influence its physicochemical properties, such as acidity, solubility, and reactivity. It serves as a critical intermediate in pharmaceutical synthesis, notably in the prodrug ixazomib citrate, which hydrolyzes to release the proteasome inhibitor ixazomib . The compound is synthesized via Friedel-Crafts acylation using 2,5-dichlorobenzoyl chloride, a derivative of 2,5-dichlorobenzoic acid .

Propriétés

IUPAC Name |

2-(2,5-dichlorobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHSEHBYRXACBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357911 | |

| Record name | Benzoic acid, 2-(2,5-dichlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106022-00-8 | |

| Record name | Benzoic acid, 2-(2,5-dichlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Procedure

-

Chlorination : p-Dichlorobenzene is treated with phosgene to yield 2,5-dichlorobenzoyl chloride.

-

Hydrolysis : The benzoyl chloride is hydrolyzed in aqueous potassium chloride at 78°C for 2 hours, with pH adjusted to 5 using oxalic acid.

-

Purification : The product is washed with methyl tert-butyl ether and 2-methylfuran, followed by vacuum distillation to achieve 97% purity .

Esterification-Hydrolysis Sequential Route

A two-step approach involving esterification of 2,5-dichlorobenzoyl chloride followed by hydrolysis is documented in US Patent 3,703,546.

Esterification Dynamics

The benzoyl chloride is reacted with methanol in the presence of calcium carbonate, forming the methyl ester. Key parameters include:

-

Temperature : Maintained below 50°C to prevent decarboxylation.

-

Stoichiometry : 2 mol% calcium carbonate neutralizes HCl, driving the reaction to completion.

The ester is crystallized at –10°C to 10°C , yielding a 70% pure intermediate, which is subsequently hydrolyzed with hydrochloric acid to the free acid.

Yield Optimization Challenges

While this method avoids phosgene, the esterification-hydrolysis sequence introduces additional steps, reducing overall efficiency. The final hydrolysis step achieves moderate yields (~80%), necessitating further optimization for industrial adoption.

Comparative Analysis of Synthesis Routes

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable in synthetic organic chemistry.

Biology

- Biological Activity Studies: Research has focused on the potential biological activities of this compound, including its interactions with enzymes and other biomolecules. Preliminary studies indicate that it may exhibit inhibitory effects on certain enzymes, impacting biochemical pathways relevant to various biological processes .

Medicine

- Pharmacological Investigations: The compound is being explored for its potential therapeutic applications. Investigations into its anticancer properties have shown promise, with studies suggesting that derivatives of benzoic acid can induce apoptosis in cancer cells through specific molecular pathways. Additionally, its anti-inflammatory properties are being evaluated for potential use in treating inflammatory diseases.

Industry

- Agrochemical Production: this compound is utilized in the production of pesticides and herbicides. Its derivatives are known to exhibit herbicidal activity, making them valuable in agricultural applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated hydrazone derivatives synthesized from this compound against resistant microbial strains. Results indicated that specific derivatives exhibited potent antimicrobial activity, highlighting the potential for developing new antibiotics from this compound.

Case Study 2: Anti-inflammatory Mechanism

Research investigating a chloromethyl derivative revealed its ability to inhibit cyclooxygenase-2 (COX-2), reducing pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that similar compounds may possess comparable anti-inflammatory properties, warranting further exploration for therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-(2,5-Dichlorobenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Substituent Effects: Dichloro vs. Methoxy Derivatives

A key structural analog is 2-(2,5-dimethoxybenzoyl)benzoic acid (CAS 76526-29-9), which replaces chlorine atoms with methoxy (-OMe) groups. The substitution of electron-withdrawing Cl with electron-donating OMe significantly alters properties:

*The dichloro derivative’s higher LogP suggests greater lipophilicity, favoring membrane permeability in drug design. Conversely, the methoxy analog’s lower LogP may improve aqueous solubility.

Pharmacological Derivatives: Ixazomib Citrate

The dichlorobenzoyl moiety is integral to ixazomib citrate, a proteasome inhibitor used in multiple myeloma therapy. Upon hydrolysis, ixazomib citrate releases ixazomib, where the 2,5-dichlorobenzoyl group contributes to binding affinity and stability . Comparable benzoic acid derivatives lacking this group (e.g., 2-aminobenzamides) exhibit distinct biological targets, underscoring the importance of the dichloro substitution in proteasome inhibition .

Solid-State Behavior and Isomerism

Studies on 2-(2,2-dicyano-1-methylethenyl)benzoic acid () reveal that substituent positioning influences solid-state isomerism. For example:

- The dichloro derivative’s analogs crystallize in orthorhombic P2₁2₁2₁ with cell parameters a = 8.945 Å, b = 10.644 Å, c = 22.458 Å, indicating tight packing due to Cl’s steric and electronic effects.

- Methoxy or cyano-substituted analogs (e.g., 2-(2,2-dicyano-1-methylethenyl)benzoic acid) adopt monoclinic P2₁/c structures, suggesting less steric hindrance .

These differences impact solubility, stability, and formulation in drug development.

Key Research Findings

Electrophilicity : The dichloro substitution enhances electrophilicity, making the compound reactive in acyl transfer reactions, a trait exploited in prodrug design (e.g., ixazomib citrate) .

Isomerism: Atropisomerism observed in dichloro analogs (e.g., rotational restriction in dimers) is less pronounced in methoxy derivatives due to smaller substituent size .

Thermal Stability : The dichloro derivative’s higher boiling point (inferred from synthesis conditions) compared to methoxy analogs aligns with stronger intermolecular forces (e.g., halogen bonding) .

Activité Biologique

2-(2,5-Dichlorobenzoyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two chlorine atoms on the benzoyl moiety, which may influence its pharmacological properties. Research into its biological activity encompasses various areas, including antimicrobial, anti-inflammatory, and anticancer effects.

- Molecular Formula : CHClO

- Molecular Weight : 295.14 g/mol

- CAS Number : 106022-00-8

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. A significant focus has been on hydrazone derivatives synthesized from this compound, which exhibit considerable antimicrobial efficacy against various pathogens.

- Case Study : In a study by Pallavi et al., hydrazone derivatives synthesized from 2-(3,4-dichlorobenzoyl)-benzoic acid showed promising antibacterial activity against Escherichia coli and Bacillus subtilis using disc diffusion assays. The most effective derivative demonstrated a zone of inhibition significantly greater than that of standard antibiotics .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| HDZ-1 | 15 | E. coli |

| HDZ-4 | 20 | B. subtilis |

| Standard Antibiotic | 18 | E. coli |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various in vitro models. The compound has shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Research Findings : Studies indicate that derivatives of this compound can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism through which it may exert anti-inflammatory effects .

Anticancer Activity

The anticancer properties of this compound have also been evaluated, particularly in relation to its ability to induce apoptosis in cancer cell lines.

- In Vitro Studies : Research demonstrated that this compound could inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent cytotoxicity. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Protein Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways related to inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Modulation : It may also influence ROS levels within cells, contributing to its cytotoxic effects against cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,5-Dichlorobenzoyl)benzoic acid?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where 2,5-dichlorobenzoyl chloride reacts with benzoic acid derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction, purification involves recrystallization using polar aprotic solvents like dimethylformamide (DMF) or column chromatography to isolate the product . Alternative routes include coupling reactions using activated esters, such as N-hydroxysuccinimide (NHS) esters, under mild acidic conditions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy identify aromatic proton environments and carbonyl groups (e.g., a downfield shift ~170 ppm for the benzoyl carbonyl).

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ expected at m/z 295.94 for C₁₄H₉Cl₂O₃).

- X-ray Crystallography: Resolves crystal packing and confirms stereoelectronic properties. SHELX software is recommended for structure refinement .

Q. What is the significance of this compound in medicinal chemistry research?

Methodological Answer: The compound is a key intermediate in synthesizing proteasome inhibitors like ixazomib citrate. Its dichlorinated aromatic system enhances binding affinity to target enzymes, while the benzoic acid moiety facilitates derivatization for structure-activity relationship (SAR) studies. Hydrolysis studies under physiological conditions (pH 7.4, 37°C) are critical to assess prodrug activation kinetics .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?

Methodological Answer:

- Disorder: Use SHELXL’s PART instruction to model disordered atoms. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry.

- Twinning: Collect data at low temperatures (e.g., 100 K) to reduce thermal motion. Use TWIN/BASF commands in SHELXL for refinement .

- Validate results with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How to reconcile contradictions between spectroscopic data (e.g., NMR) and crystallographic hydrogen-bonding patterns?

Methodological Answer:

- Perform graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs (e.g., D(2) chains or R₂²(8) rings).

- Compare experimental NMR chemical shifts (in solution) with computed shifts (DFT-based tools like Gaussian) to identify solvent-induced conformational changes .

- Use dynamic NMR (VT-NMR) to probe temperature-dependent tautomerism or rotational barriers .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the benzoic acid to enhance electrophilicity.

- Bioisosteric Replacement: Replace the benzoyl group with thienoyl or pyridyl systems to improve metabolic stability.

- Co-crystallization Studies: Co-crystallize derivatives with target enzymes (e.g., proteasome β5 subunit) to map binding interactions .

Q. How to evaluate the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

Q. How do hydrogen-bonding patterns influence the solubility and bioavailability of this compound?

Methodological Answer:

- Solubility Analysis: Measure solubility in biorelevant media (FaSSIF/FeSSIF) and correlate with hydrogen-bond donor/acceptor counts (Lipinski’s rules).

- Crystal Engineering: Modify crystallization solvents (e.g., ethanol vs. acetonitrile) to alter packing motifs. Use CSD surveys (Cambridge Structural Database) to predict polymorph stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.